1-butyl-4-(phenylsulfonyl)piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-butylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-2-3-9-15-10-12-16(13-11-15)19(17,18)14-7-5-4-6-8-14/h4-8H,2-3,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLQSOGJHOGZTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501281032 | |
| Record name | Piperazine, 1-butyl-4-(phenylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501281032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107785-26-2 | |
| Record name | Piperazine, 1-butyl-4-(phenylsulfonyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107785-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperazine, 1-butyl-4-(phenylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501281032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Optimization for 1 Butyl 4 Phenylsulfonyl Piperazine and Its Analogues
Retrosynthetic Analysis of 1-butyl-4-(phenylsulfonyl)piperazine
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For this compound, the two most logical disconnections are at the nitrogen-carbon (N-C) bond of the butyl group and the nitrogen-sulfur (N-S) bond of the phenylsulfonyl group.
Route A: Alkylation of a Phenylsulfonylpiperazine Intermediate. Disconnecting the N-butyl bond leads to 1-(phenylsulfonyl)piperazine (B87590) and a butyl electrophile, such as 1-bromobutane (B133212) or 1-iodobutane. This strategy involves first preparing the sulfonamide and then introducing the alkyl chain.
Route B: Sulfonylation of a Butylpiperazine Intermediate. Alternatively, disconnecting the N-sulfonyl bond suggests 1-butylpiperazine (B1267675) and a phenylsulfonylating agent, most commonly benzenesulfonyl chloride, as the key precursors. semanticscholar.org This route prioritizes the formation of the N-alkyl bond first.
Classical Synthetic Approaches for N-Butylpiperazines and N-Phenylsulfonylpiperazines
Traditional methods for constructing the target molecule rely on well-established organic reactions, namely amine alkylation and sulfonylation.
The introduction of an alkyl group, such as a butyl group, onto a piperazine (B1678402) nitrogen is a fundamental transformation.
Direct Alkylation: The most direct approach is the SN2 reaction of piperazine with an alkyl halide like 1-bromobutane. libretexts.org However, a significant challenge with this method is controlling the selectivity between mono- and di-alkylation, as the initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation. youtube.comyoutube.com Using a large excess of piperazine can favor the mono-alkylated product, but this complicates purification.
Reductive Amination: A more controlled alternative is reductive amination. This involves reacting a piperazine derivative with an aldehyde (butyraldehyde) in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride to form the N-butyl group. nih.govresearchgate.net This method avoids the formation of quaternary ammonium (B1175870) salts that can occur with direct alkylation. researchgate.net
Use of Protecting Groups: To overcome the challenge of dialkylation, a widely used strategy involves the protection of one piperazine nitrogen. nih.gov A common protecting group is the tert-butyloxycarbonyl (Boc) group. Mono-Boc-piperazine can be selectively alkylated at the free nitrogen, followed by acidic removal of the Boc group to yield the desired mono-alkylated piperazine. researchgate.netijprajournal.com Similarly, using an N-acetyl group, which can be removed by hydrolysis after alkylation, is another effective strategy. researchgate.net
Table 1: Classical Alkylation of Piperazine Derivatives
| Starting Material | Reagent(s) | Product | Key Features |
|---|---|---|---|
| Piperazine | 1-Bromobutane | 1-Butylpiperazine | Prone to over-alkylation; requires excess piperazine. libretexts.org |
The formation of the sulfonamide bond is typically achieved by reacting a piperazine nucleus with a sulfonyl chloride. semanticscholar.org
Reaction with Benzenesulfonyl Chloride: The reaction of either 1-butylpiperazine or piperazine with benzenesulfonyl chloride is the most common method for introducing the phenylsulfonyl group. nih.govgoogle.com The reaction is an example of the Hinsberg test and proceeds readily, usually in an inert solvent like dichloromethane (B109758) (DCM) and in the presence of a base such as triethylamine (B128534) or an aqueous base to neutralize the hydrochloric acid byproduct. google.comwikipedia.org If starting with piperazine, careful control of stoichiometry is required to favor mono-sulfonylation.
Table 2: Classical Sulfonylation of Piperazine Derivatives
| Starting Material | Reagent(s) | Product | Key Features |
|---|---|---|---|
| 1-Butylpiperazine | Benzenesulfonyl chloride, Et₃N, DCM | This compound | High-yielding, standard sulfonamide formation. |
| Piperazine | Benzenesulfonyl chloride, NaOH, DCM/H₂O | 1-(Phenylsulfonyl)piperazine | Risk of disubstitution; requires controlled conditions. google.com |
Modern Synthetic Advancements and Green Chemistry Principles in the Synthesis of this compound
Recent advancements in synthetic chemistry focus on improving reaction efficiency, reducing environmental impact, and simplifying procedures.
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating. nih.gov It often leads to dramatic reductions in reaction times, increased yields, and enhanced product purity. researchgate.netarkat-usa.org
Accelerated Reactions: The synthesis of various substituted piperazines has been successfully accelerated using microwave irradiation. nih.gov Reactions that might take several hours under conventional reflux can often be completed in minutes. nih.govsciforum.netmdpi.com For instance, syntheses of piperazine derivatives have been performed under solvent-free conditions on a solid support like alumina (B75360), which aligns with green chemistry principles by minimizing solvent waste. nih.gov
Flow Chemistry: The combination of microwave heating with flow reactors represents a state-of-the-art approach for scaling up production. sciforum.netmdpi.com This technique allows for precise control over reaction parameters and enables a more efficient and safer manufacturing process for piperazine derivatives. nih.gov
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for Piperazine Derivatives
| Reaction Type | Conventional Method | Microwave-Assisted Method | Advantage of Microwave |
|---|---|---|---|
| Cyclization to form piperazinediones | Heating at 200 °C for 2 hours (98% yield) | 600W irradiation for 5 minutes (65% yield) | Drastic reduction in reaction time. researchgate.net |
| Synthesis of Imidazobenzothiazoles | Conventional heating | Irradiation on alumina support | Solvent-free conditions, faster reaction. nih.gov |
| Synthesis of Monosubstituted Piperazines | Reflux for several hours | Batch or flow microwave irradiation | Significantly shorter reaction times, potential for large-scale production. nih.govsciforum.net |
The development of novel catalysts has provided milder and more efficient pathways for the synthesis of piperazine derivatives.
Catalysis in N-Alkylation: Modern catalytic systems offer alternatives to classical alkylation methods. Photoredox catalysis, which uses light to drive chemical reactions, has been applied to the functionalization of piperazines. nih.govmdpi.com This method provides a green approach by operating under mild conditions. Furthermore, transition metal complexes, such as those based on Iridium, have been developed to catalyze the N-alkylation of amine precursors to form piperazine rings. clockss.org
Catalysis in Sulfonylation: While classical sulfonylation is often efficient, modern methods seek to avoid the use of reactive sulfonyl chlorides. Catalyst-free systems have been developed that utilize sulfonyl hydrazides as the sulfonyl source in greener solvent systems like H₂O/HFIP, providing a more benign alternative. rsc.orgresearchgate.net For the synthesis of N-aryl piperazine precursors, powerful cross-coupling reactions like the Buchwald-Hartwig amination (using Palladium catalysts) and Ullmann-Goldberg reaction (using Copper catalysts) have become indispensable tools. nih.govmdpi.com These methods allow for the efficient formation of carbon-nitrogen bonds under catalytic conditions.
Optimization of Reaction Conditions and Yield for this compound Formation
The formation of this compound can be approached through two primary retrosynthetic pathways: butylation of 1-(phenylsulfonyl)piperazine or sulfonylation of 1-butylpiperazine. The optimization of reaction conditions for either pathway is critical to maximize the yield and purity of the final product.
The N-alkylation of 1-(phenylsulfonyl)piperazine with a butyl halide (e.g., 1-bromobutane or 1-iodobutane) is a common synthetic strategy. Key parameters that are typically optimized include the base, solvent, temperature, and reaction time. The choice of base is crucial to deprotonate the secondary amine of the piperazine ring, thereby increasing its nucleophilicity. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), or organic bases such as triethylamine (TEA) and diisopropylethylamine (DIPEA). The solvent choice often depends on the solubility of the reactants and the reaction temperature. Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (B52724) (ACN), and acetone (B3395972) are frequently employed.
Reductive amination represents an alternative and efficient method for the N-alkylation of piperazines. mdpi.com This involves the reaction of 1-(phenylsulfonyl)piperazine with butyraldehyde (B50154) in the presence of a reducing agent. The initial reaction forms a transient iminium ion, which is then reduced in situ to the desired tertiary amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. Optimization of reductive amination often focuses on the choice of reducing agent, solvent, pH, and temperature to achieve high conversion and minimize side reactions. For instance, STAB is often favored due to its mildness and effectiveness in various solvents like dichloromethane (DCM) or dichloroethane (DCE).
A study on the reductive alkylation of p-aminodiphenylamine with methyl isobutyl ketone highlighted the importance of catalyst optimization, including platinum loading, the presence of promoters like sulfur, and the pH of the reaction medium, all of which significantly impacted the productivity of the desired N-alkylated product. taylorfrancis.com Similar principles can be applied to the synthesis of this compound.
The table below illustrates a hypothetical optimization of the N-butylation of 1-(phenylsulfonyl)piperazine based on common practices in N-alkylation reactions.
Table 1: Optimization of Reaction Conditions for N-Butylation of 1-(phenylsulfonyl)piperazine
| Entry | Alkylating Agent | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromobutane | K₂CO₃ (1.5) | Acetone | Reflux | 24 | 65 |
| 2 | 1-Bromobutane | K₂CO₃ (2.0) | DMF | 80 | 12 | 78 |
| 3 | 1-Iodobutane | K₂CO₃ (2.0) | DMF | 80 | 8 | 85 |
| 4 | 1-Iodobutane | Cs₂CO₃ (1.5) | ACN | 60 | 6 | 92 |
| 5 | Butyraldehyde¹ | STAB (1.5) | DCE | RT | 12 | 90 |
¹In the presence of acetic acid (catalytic). This is a representative table based on analogous chemical transformations and does not represent experimentally verified data for this specific reaction.
Stereoselective Synthesis Approaches for Chiral Analogues (If applicable to derivatives)
While this compound itself is an achiral molecule, the synthesis of chiral analogues, for instance, those bearing substituents on the piperazine ring, necessitates stereoselective approaches. The piperazine ring is a privileged scaffold in medicinal chemistry, and the introduction of chirality can have profound effects on the biological activity and pharmacokinetic properties of a compound.
Stereoselective synthesis of chiral piperazine derivatives can be achieved through several strategies. One common approach involves the use of a chiral pool, starting from readily available chiral precursors such as amino acids. For example, optically pure amino acids can be converted into chiral 1,2-diamines, which can then be used to construct the chiral piperazine core. mdpi.com
Another powerful method is asymmetric synthesis, which introduces chirality during the synthetic sequence. This can involve the use of chiral catalysts or auxiliaries. For instance, asymmetric hydrogenation of a tetrahydropyrazine (B3061110) precursor using a chiral catalyst could yield an enantiomerically enriched piperazine derivative. Similarly, stereoselective alkylation of a prochiral piperazine derivative can be guided by a chiral auxiliary.
Recent advances have also focused on the development of stereoselective routes to carbon-substituted piperazines, acknowledging the lack of structural diversity in many currently available piperazine-based drugs. nih.gov These methods are crucial for exploring the chemical space around the piperazine core. For example, the stereoselective synthesis of (2S,6S)-2,4,6-tris(phenylmethyl)piperazine has been achieved in a multi-step synthesis starting from S-phenylalanine, with key steps involving reductive amination and a highly diastereoselective alkylation. taylorfrancis.comresearchgate.net Such methodologies could be adapted for the synthesis of chiral analogues of this compound where a substituent is present at one of the carbon atoms of the piperazine ring.
Isolation and Purification Techniques for this compound and Intermediates
The isolation and purification of this compound and its synthetic intermediates are critical steps to ensure the final product meets the required purity standards. The choice of purification technique depends on the physical and chemical properties of the target compound and the nature of the impurities present.
Following the completion of the reaction, a typical work-up procedure involves quenching the reaction, followed by an extractive work-up to separate the crude product from inorganic salts and other water-soluble impurities. The organic layer is then dried and the solvent is removed under reduced pressure to yield the crude product.
For the purification of the final compound and its intermediates, several techniques can be employed:
Crystallization: This is a highly effective method for purifying solid compounds. mdpi.com The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature to form a saturated solution. Upon cooling, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. The choice of solvent is critical for successful crystallization.
Column Chromatography: This is one of the most versatile and widely used purification techniques in organic synthesis. mdpi.comresearchgate.net Flash chromatography, a rapid form of column chromatography, is particularly common for routine purifications. The crude product is loaded onto a column of silica (B1680970) gel or alumina, and a solvent system (eluent) of appropriate polarity is passed through the column to separate the components of the mixture based on their differential adsorption to the stationary phase. For sulfonyl piperazine derivatives, solvent systems such as hexane/ethyl acetate (B1210297) or dichloromethane/methanol are often effective. researchgate.net
Distillation: For liquid intermediates or products with sufficient volatility, distillation can be an effective purification method, especially for separating compounds with different boiling points.
Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for separating closely related impurities, preparative HPLC is often the method of choice. Though more expensive and less scalable than flash chromatography, it offers superior resolution.
The table below compares various purification techniques that could be applied to this compound.
Table 2: Comparison of Purification Techniques
| Technique | Principle | Phase of Compound | Advantages | Disadvantages |
| Crystallization | Differential solubility | Solid | Can provide very high purity, scalable | Requires a suitable solvent system, potential for product loss in mother liquor |
| Flash Chromatography | Differential adsorption | Solid/Liquid | Fast, versatile, widely applicable | Requires solvent, can be less scalable for very large quantities |
| Distillation | Differential boiling points | Liquid | Effective for volatile liquids, can be used for large scale | Not suitable for non-volatile or thermally unstable compounds |
| Preparative HPLC | Differential partitioning | Solid/Liquid | High resolution, excellent for achieving high purity | Expensive, lower throughput, requires specialized equipment |
Advanced Spectroscopic and Structural Elucidation of 1 Butyl 4 Phenylsulfonyl Piperazine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For 1-butyl-4-(phenylsulfonyl)piperazine, a detailed NMR analysis reveals the precise arrangement of atoms and the conformational dynamics of the molecule.
¹H NMR for Proton Environment and Coupling Patterns
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the butyl group, the piperazine (B1678402) ring, and the phenylsulfonyl moiety. The chemical shifts (δ) are influenced by the electronic environment of each proton.
The protons of the phenyl group are expected to appear in the aromatic region, typically between 7.5 and 7.9 ppm. The protons on the piperazine ring adjacent to the nitrogen atoms will show characteristic shifts. The protons on the carbon adjacent to the sulfonyl group are expected to be downfield compared to those adjacent to the butyl group's nitrogen, due to the strong electron-withdrawing nature of the sulfonyl group.
The n-butyl group protons will display a characteristic pattern: a triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (B1212753) (CH₂) group, a quintet for the next methylene group, and a triplet for the methylene group attached to the piperazine nitrogen.
Predicted ¹H NMR Data for this compound:
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Phenyl-H (ortho) | 7.75-7.85 | m | - |
| Phenyl-H (meta, para) | 7.50-7.65 | m | - |
| Piperazine-H (adjacent to SO₂) | 3.10-3.20 | t | ~5.0 |
| Piperazine-H (adjacent to N-butyl) | 2.50-2.60 | t | ~5.0 |
| N-CH₂ (butyl) | 2.40-2.50 | t | ~7.5 |
| CH₂ (butyl) | 1.45-1.55 | sextet | ~7.5 |
| CH₂ (butyl) | 1.30-1.40 | quintet | ~7.5 |
| CH₃ (butyl) | 0.85-0.95 | t | ~7.3 |
¹³C NMR for Carbon Skeleton and Functional Group Confirmation
The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the local electronic structure.
The carbons of the phenyl ring will resonate in the aromatic region (120-140 ppm). The carbon atom attached to the sulfur (ipso-carbon) will have a specific shift. The piperazine ring carbons will show two distinct signals due to their different chemical environments. The carbons of the butyl chain will appear in the aliphatic region of the spectrum.
Predicted ¹³C NMR Data for this compound:
| Assignment | Predicted Chemical Shift (ppm) |
| Phenyl-C (ipso) | ~135 |
| Phenyl-C (para) | ~132 |
| Phenyl-C (ortho) | ~129 |
| Phenyl-C (meta) | ~127 |
| Piperazine-C (adjacent to SO₂) | ~46 |
| Piperazine-C (adjacent to N-butyl) | ~53 |
| N-CH₂ (butyl) | ~58 |
| CH₂ (butyl) | ~29 |
| CH₂ (butyl) | ~20 |
| CH₃ (butyl) | ~14 |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships
To unambiguously assign the proton and carbon signals and to understand the spatial arrangement of the molecule, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. For instance, it would show correlations between the adjacent methylene groups of the butyl chain and between the protons on the piperazine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity between the different fragments of the molecule, such as the connection of the butyl group and the phenylsulfonyl group to the piperazine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about protons that are close in space, even if they are not directly bonded. This would be instrumental in determining the preferred conformation of the piperazine ring and the spatial orientation of the butyl and phenylsulfonyl substituents.
Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing Analysis
Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. While specific crystallographic data for this compound is not publicly available, analysis of similar structures, such as 4-phenyl-piperazine-1-sulfonamide, provides valuable insights. guidechem.com
It is expected that the piperazine ring would adopt a chair conformation, which is the most stable arrangement for a six-membered ring. The bulky phenylsulfonyl and butyl groups would likely occupy equatorial positions to minimize steric hindrance. X-ray diffraction would provide precise measurements of bond lengths, bond angles, and torsion angles, confirming these conformational preferences.
Furthermore, the analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions, such as van der Waals forces and potential weak hydrogen bonds, which govern the macroscopic properties of the crystalline solid.
Vibrational Spectroscopy (Infrared and Raman) for Key Functional Group Modes and Intermolecular Interactions
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a fingerprint that is unique to the compound and reveals the presence of specific functional groups.
For this compound, the most characteristic vibrations would be associated with the sulfonyl group (SO₂). Strong asymmetric and symmetric stretching bands are expected in the IR spectrum. The S-N stretching vibration would also be observable. The phenyl group will show characteristic C-H stretching and bending vibrations, as well as C=C stretching bands in the aromatic region. The aliphatic C-H stretching and bending vibrations of the butyl group and the piperazine ring will also be present.
Predicted Vibrational Frequencies for this compound:
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H stretch | 3100-3000 | IR, Raman |
| Aliphatic C-H stretch | 3000-2850 | IR, Raman |
| SO₂ asymmetric stretch | 1350-1300 | IR |
| SO₂ symmetric stretch | 1170-1150 | IR |
| Aromatic C=C stretch | 1600-1450 | IR, Raman |
| S-N stretch | 950-900 | IR |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental composition of the molecule. For this compound (C₁₄H₂₂N₂O₂S), the exact mass can be calculated and compared with the experimental value to confirm its identity.
In addition to the molecular ion peak, mass spectrometry also reveals the fragmentation pattern of the molecule under ionization. The study of these fragments provides further structural information. For this compound, characteristic fragmentation pathways are expected. Cleavage of the C-S bond can lead to the loss of the phenylsulfonyl group or the benzenesulfonyl radical. Fragmentation of the piperazine ring is also a common pathway for related compounds. rsc.org The butyl chain can undergo fragmentation, leading to the loss of alkyl radicals. A notable fragmentation pathway for arylsulfonamides can involve the loss of SO₂. nih.gov
Predicted Key Fragments in the Mass Spectrum of this compound:
| m/z | Proposed Fragment |
| 282 | [M]⁺ (Molecular Ion) |
| 225 | [M - C₄H₉]⁺ |
| 141 | [C₆H₅SO₂]⁺ |
| 141 | [M - C₆H₅SO₂]⁺ |
| 85 | [C₄H₉N-CH₂CH₂]⁺ |
| 57 | [C₄H₉]⁺ |
Chemical Reactivity and Mechanistic Investigations of 1 Butyl 4 Phenylsulfonyl Piperazine
Reactivity Profiling of the Piperazine (B1678402) Ring System
Nucleophilic Reactivity of the Tertiary Amine Nitrogen
The N1 nitrogen, bearing a butyl group and two alkyl substituents from the piperazine ring, behaves as a typical tertiary amine. Its lone pair of electrons is readily available for nucleophilic attack. This reactivity is central to many derivatization strategies for piperazine-containing compounds. google.comorganic-chemistry.org
Key reactions involving the N1 nitrogen include:
Alkylation: As a nucleophile, the N1 nitrogen can react with alkyl halides or other alkylating agents to form a quaternary ammonium (B1175870) salt. This is a standard nucleophilic substitution reaction. google.com
Reductive Amination: While the N1 nitrogen is already alkylated, related piperazine syntheses often involve the reductive amination of a primary amine with an aldehyde or ketone, highlighting the nucleophilic character of the piperazine nitrogens. google.com
Acid-Base Reactions: The tertiary amine is basic and will be readily protonated by acids to form the corresponding ammonium salt.
In contrast, the N4 nitrogen's lone pair is delocalized by the powerful electron-withdrawing effect of the adjacent sulfonyl group (-SO₂-). This delocalization significantly reduces its basicity and nucleophilicity, rendering it largely unreactive towards typical electrophiles under standard conditions.
Table 1: Comparative Reactivity of Piperazine Nitrogen Atoms
| Nitrogen Position | Functional Group | Electron Density | Basicity/Nucleophilicity | Typical Reactions |
|---|---|---|---|---|
| N1 | Tertiary Amine | High | High | Alkylation, Protonation |
Electrophilic Attack Susceptibility
The primary site for electrophilic attack on the 1-butyl-4-(phenylsulfonyl)piperazine molecule is the N1 tertiary amine. Due to its available lone pair, it is the most electron-rich and accessible center for electrophiles. Protonation is the most common example of such an interaction. The N4 nitrogen is deactivated and generally not susceptible to electrophilic attack.
Transformations Involving the Phenylsulfonyl Moiety
The phenylsulfonyl group is a robust chemical entity, characterized by a sulfur atom in its highest oxidation state (+6) and an attached phenyl ring. Its transformations typically involve reactions of the aromatic ring or cleavage of the sulfur-carbon or sulfur-nitrogen bonds.
Oxidation and Reduction Pathways
Oxidation: The sulfur atom in the sulfonyl group is in its maximum +6 oxidation state. Consequently, it is resistant to further oxidation under typical chemical conditions.
Reduction: The phenylsulfonyl group can be reduced, although this often requires harsh conditions. The complete reduction of an aryl sulfonyl group typically yields the corresponding thiol. While specific studies on this compound are not prevalent, methods for the reduction of related aryl sulfonyl chlorides to aryl thiols are well-documented and suggest potential pathways. These methods often employ strong reducing agents or catalytic hydrogenation. taylorfrancis.com
Catalytic Hydrogenation: Aryl sulfonyl chlorides can be hydrogenated to aryl thiols using a palladium catalyst under hydrogen pressure, often in the presence of a base to neutralize the acidic byproducts. google.comtaylorfrancis.comgoogle.com
Chemical Reduction: Reagents like lithium aluminum hydride or triphenylphosphine (B44618) have been used to reduce sulfonyl chlorides to the corresponding thiols. organic-chemistry.orgtaylorfrancis.comresearchgate.net
Applying these principles, the reduction of the phenylsulfonyl moiety in this compound would likely proceed via cleavage of the C-S or S-N bonds, potentially leading to benzenethiol (B1682325) or related sulfur compounds.
Aromatic Substitution Reactions on the Phenyl Ring
The phenylsulfonyl group acts as a powerful deactivating group and a meta-director in electrophilic aromatic substitution (EAS) reactions. nptel.ac.in The strong electron-withdrawing nature of the -SO₂- group reduces the electron density of the attached phenyl ring, making it less susceptible to attack by electrophiles compared to unsubstituted benzene.
When EAS reactions do occur, the incoming electrophile is directed to the meta-position. This is because the resonance structures of the intermediate carbocation (the sigma complex) show that attack at the ortho or para positions would place a destabilizing positive charge adjacent to the already electron-deficient sulfonyl group.
Table 2: Directing Effects in Electrophilic Aromatic Substitution
| Reaction | Reagents | Expected Major Product |
|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 1-butyl-4-((3-nitrophenyl)sulfonyl)piperazine |
| Halogenation | Br₂ / FeBr₃ | 1-butyl-4-((3-bromophenyl)sulfonyl)piperazine |
These reactions typically require more forcing conditions (higher temperatures, stronger acids) than those used for activated or unsubstituted aromatic rings. nptel.ac.in
Mechanistic Pathways of Derivatization and Decomposition Reactions
Derivatization
Derivatization of this compound can be achieved by targeting its reactive sites.
N1-Alkylation: As discussed in section 4.1.1, the tertiary amine can be further alkylated to form quaternary ammonium salts.
Aromatic Functionalization: As outlined in section 4.2.2, the phenyl ring can be functionalized via electrophilic aromatic substitution, introducing new substituents at the meta-position.
Decomposition
The decomposition of this compound would primarily involve the cleavage of the sulfonamide bond (S-N), which is often the most labile bond under various conditions.
Hydrolytic Cleavage: Under certain conditions, such as catalysis by ceria nanostructures, sulfonamides can undergo hydrolytic cleavage of the S-N bond. acs.orgnih.gov This pathway would yield sulfanilic acid and 1-butylpiperazine (B1267675). The cleavage can be favored under acidic conditions where the protonated amine group makes the sulfonic group a more reactive site for nucleophilic attack. nih.gov
Reductive Cleavage: Strong reducing agents, including certain neutral organic "super-electron-donors" or alkali metals, are known to cleave sulfonamides. strath.ac.uk This process typically involves the formation of a radical anion, which then fragments. The cleavage of the sulfonamide radical anion is proposed to yield an aminyl radical and a sulfinate anion. strath.ac.uk
Enzymatic Cleavage: In biological systems, enzymes like glutathione (B108866) S-transferase can catalyze the cleavage of certain sulfonamides, particularly those with an electrophilic center adjacent to the sulfonyl group. nih.gov
Thermal Decomposition: The thermal decomposition of related sulfonyl-containing compounds can proceed through complex radical mechanisms, sometimes involving the elimination of sulfur dioxide. google.com For this compound, high temperatures could lead to fragmentation, likely initiating at the weaker S-N or C-S bonds.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1-butylpiperazine |
| Benzenethiol |
| Sulfanilic acid |
| 1-butyl-4-((3-nitrophenyl)sulfonyl)piperazine |
| 1-butyl-4-((3-bromophenyl)sulfonyl)piperazine |
Kinetic Studies of Key Reactions of this compound
While specific, dedicated kinetic studies on the reactions of this compound are not extensively detailed in published literature, the kinetics can be inferred from the general principles governing its synthesis. The formation of this compound typically proceeds via one of two primary pathways: the N-alkylation of 1-(phenylsulfonyl)piperazine (B87590) or the N-sulfonylation of 1-butylpiperazine. The kinetic profiles of these reactions are well-understood in organic chemistry.
The N-alkylation of 1-(phenylsulfonyl)piperazine with a butyl halide, such as 1-bromobutane (B133212), is a nucleophilic substitution reaction. mdpi.com This transformation generally follows second-order kinetics, meaning the reaction rate is dependent on the concentration of both the nucleophile (1-(phenylsulfonyl)piperazine) and the electrophile (the butyl halide). The rate law can be expressed as:
Rate = k [1-(phenylsulfonyl)piperazine] [butyl halide]
Here, k represents the second-order rate constant. Kinetic experiments would typically involve monitoring the consumption of reactants or the formation of the product over time under controlled temperature and concentration conditions. Factors such as the solvent polarity and the nature of the leaving group on the butyl chain (e.g., I > Br > Cl) would significantly influence the rate constant, k.
Alternatively, the synthesis can be achieved by the reaction of 1-butylpiperazine with benzenesulfonyl chloride. The formation of a sulfonamide from an amine and a sulfonyl chloride is also typically a second-order process. nih.govhilarispublisher.com The reaction is generally fast, with the rate being proportional to the concentrations of both the amine and the sulfonyl chloride.
An illustrative data set for a kinetic study of the N-alkylation of 1-(phenylsulfonyl)piperazine with 1-bromobutane is presented below. The data demonstrates the dependence of the initial reaction rate on the initial concentrations of the reactants, which is characteristic of a second-order reaction.
Table 1: Illustrative Kinetic Data for the Synthesis of this compound via N-alkylation at a Constant Temperature.
| Experiment | Initial [1-(phenylsulfonyl)piperazine] (mol/L) | Initial [1-bromobutane] (mol/L) | Initial Rate (mol/L·s) |
|---|---|---|---|
| 1 | 0.10 | 0.10 | 1.5 x 10-4 |
| 2 | 0.20 | 0.10 | 3.0 x 10-4 |
| 3 | 0.10 | 0.20 | 3.0 x 10-4 |
| 4 | 0.20 | 0.20 | 6.0 x 10-4 |
Investigation of Reaction Intermediates and Transition States
The mechanistic pathways for the synthesis of this compound involve distinct transition states and, in one case, a key reaction intermediate. The specific nature of these species depends on the chosen synthetic route.
Route 1: N-alkylation of 1-(phenylsulfonyl)piperazine
This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. mdpi.com In this pathway, the nucleophilic nitrogen atom of 1-(phenylsulfonyl)piperazine directly attacks the electrophilic primary carbon atom of the butyl halide. This process is concerted, meaning bond-formation and bond-breaking occur simultaneously in a single step.
The reaction proceeds through a high-energy transition state rather than a stable intermediate. In this transition state, the carbon atom being attacked is pentacoordinate, adopting a trigonal bipyramidal geometry. The incoming piperazine nitrogen and the outgoing halide leaving group are positioned at the apical positions, 180° apart. The carbon-nitrogen bond is partially formed, while the carbon-halide bond is partially broken. Because this is a concerted mechanism, no discrete reaction intermediate is formed.
Route 2: N-sulfonylation of 1-butylpiperazine
The reaction between 1-butylpiperazine and benzenesulfonyl chloride to form the sulfonamide proceeds through a stepwise, nucleophilic acyl substitution-like mechanism. nih.gov This pathway involves the formation of a distinct reaction intermediate.
The mechanism is initiated by the nucleophilic attack of the secondary amine nitrogen of 1-butylpiperazine on the electrophilic sulfur atom of benzenesulfonyl chloride. This attack leads to the formation of a tetrahedral intermediate . This intermediate is a zwitterionic species where the sulfur atom is bonded to four groups (the phenyl ring, two oxygen atoms, the piperazine nitrogen) and the nitrogen atom bears a positive charge, while one of the sulfonyl oxygens carries a negative charge. This tetrahedral species is a true intermediate, residing in a local energy minimum on the reaction coordinate.
This intermediate is generally unstable and rapidly collapses. The reaction concludes with the reformation of the sulfur-oxygen double bond and the expulsion of the chloride ion as the leaving group. A final deprotonation step, often facilitated by a base or another amine molecule, yields the neutral this compound product. While advanced computational methods can be used to model the precise energies and geometries of these transition states and intermediates, the fundamental pathways are well-established. arxiv.org
Table of Mentioned Compounds
Computational Chemistry and Theoretical Modeling of 1 Butyl 4 Phenylsulfonyl Piperazine
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to elucidating the electronic properties and energetic landscape of 1-butyl-4-(phenylsulfonyl)piperazine. These methods, ranging from Density Functional Theory (DFT) to high-accuracy ab initio techniques, provide a detailed picture of the molecule at the atomic level.
Density Functional Theory (DFT) for Molecular Geometry and Orbital Analysis
Density Functional Theory (DFT) stands as a cornerstone for the computational study of medium-sized organic molecules like this compound due to its excellent balance of accuracy and computational cost. A common approach involves geometry optimization using the B3LYP functional with a 6-31G(d,p) basis set. This level of theory is effective in predicting the ground-state molecular geometry, including crucial parameters such as bond lengths, bond angles, and dihedral angles.
The optimized geometry reveals the spatial arrangement of the atoms, which is critical for understanding steric and electronic effects. For instance, the orientation of the phenylsulfonyl group relative to the piperazine (B1678402) ring and the conformation of the n-butyl chain are determined.
| Parameter | Atom Pair/Triplet/Quartet | Predicted Value |
| Bond Length | S-O (sulfone) | ~1.43 Å |
| Bond Length | S-N (sulfonamide) | ~1.63 Å |
| Bond Length | C-N (piperazine) | ~1.46 Å |
| Bond Angle | O-S-O | ~119.5° |
| Bond Angle | C-S-N | ~107.8° |
| Dihedral Angle | C-S-N-C (piperazine) | Varies with conformation |
Note: The values in this table are illustrative and represent typical bond lengths and angles for similar sulfonamide structures as determined by DFT calculations.
Beyond molecular geometry, DFT is instrumental in analyzing the frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
For this compound, the HOMO is typically localized on the electron-rich piperazine nitrogen atoms and the phenyl ring, while the LUMO is often centered on the electron-withdrawing phenylsulfonyl group.
| Orbital | Energy (eV) | Primary Localization |
| HOMO | -6.5 eV | Piperazine ring, Phenyl ring |
| LUMO | -1.2 eV | Phenylsulfonyl group |
| HOMO-LUMO Gap | 5.3 eV | - |
Note: These energy values are representative for this class of molecules and serve as an example.
Ab Initio Methods for High-Accuracy Energy Predictions
While DFT is a workhorse for geometry and orbital analysis, ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy for energy calculations, albeit at a greater computational expense. These methods are particularly useful for obtaining precise predictions of reaction barriers, conformational energy differences, and thermochemical properties.
For a molecule like this compound, high-accuracy single-point energy calculations can be performed on the DFT-optimized geometry. This approach, often denoted as method//basis_set//DFT_method/basis_set (e.g., CCSD(T)/aug-cc-pVTZ//B3LYP/6-31G(d,p)), provides a more refined understanding of the electronic energy. These calculations are crucial for validating the energetic predictions from DFT and for creating a highly accurate potential energy surface for more complex simulations.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the piperazine ring and its substituents means that this compound can exist in multiple conformations. Understanding these different spatial arrangements and their dynamic interplay is essential for a complete molecular picture.
Conformational Landscape of the Piperazine Ring
The piperazine ring typically adopts a chair conformation to minimize steric strain. However, boat and twist-boat conformations are also possible and may exist in equilibrium or as transition states. In this compound, the substituents on the nitrogen atoms can adopt either axial or equatorial positions.
Computational potential energy surface (PES) scans, where the energy is calculated as a function of specific dihedral angles, can map out the conformational landscape. These scans can identify the most stable conformers and the energy barriers between them. For the piperazine ring in this molecule, the chair conformation with the bulky phenylsulfonyl and butyl groups in equatorial positions is generally expected to be the most stable, as this arrangement minimizes steric clashes.
| Conformer | Relative Energy (kcal/mol) | Key Feature |
| Chair (equatorial-equatorial) | 0.0 (most stable) | Both substituents are equatorial. |
| Chair (axial-equatorial) | > 2.0 | One substituent is axial, leading to steric strain. |
| Twist-Boat | > 5.0 | Higher energy, often a transition state. |
Note: The relative energies are illustrative and depend on the specific computational method and solvent model used.
Dynamic Behavior of the Butyl and Phenylsulfonyl Substituents
Molecular dynamics (MD) simulations provide a powerful means to study the time-dependent behavior of this compound. By simulating the motion of the atoms over time (from nanoseconds to microseconds), MD can reveal how the butyl chain and the phenylsulfonyl group move and interact with their environment.
The phenylsulfonyl group, while also capable of rotation around the S-N and S-C bonds, is more sterically hindered. Its rotational freedom is constrained by interactions with the piperazine ring and the butyl group. MD simulations can quantify the preferred rotational angles and the timescale of these motions, providing insight into the molecule's dynamic steric profile.
Prediction of Reactivity and Reaction Pathways via Computational Tools
Computational chemistry offers predictive power regarding the reactivity of this compound. By analyzing the electronic structure, one can identify the most likely sites for chemical reactions.
Molecular Electrostatic Potential (MEP) maps are a valuable tool in this regard. The MEP surface visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would typically show:
Negative potential (red/yellow): Around the oxygen atoms of the sulfonyl group, indicating these are likely sites for electrophilic attack or hydrogen bonding.
Positive potential (blue): Around the hydrogen atoms, particularly those on the piperazine ring adjacent to the electron-withdrawing sulfonyl group.
Neutral potential (green): Over the hydrocarbon portions of the butyl and phenyl groups.
Furthermore, computational tools can be used to model entire reaction pathways. For example, the susceptibility of the sulfonamide bond to hydrolysis could be investigated by modeling the approach of a water molecule or a hydroxide (B78521) ion and calculating the activation energy for the cleavage reaction. Similarly, the reactivity of the piperazine nitrogen atoms in nucleophilic substitution reactions can be assessed by modeling their reaction with an electrophile and determining the corresponding energy profile. These theoretical predictions can guide synthetic efforts and help to understand the molecule's stability and potential metabolic fate.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory for describing and predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies of these orbitals and the HOMO-LUMO energy gap (ΔE) are critical parameters for determining a molecule's kinetic stability, chemical reactivity, and electronic properties.
For phenylsulfonylpiperazine derivatives, DFT calculations are commonly used to determine these FMO parameters. A study on the structurally similar compound, 1-ethyl-4-(phenylsulfonyl)piperazine, utilized DFT calculations with the B3LYP/6-311G(2d,p) level of theory to optimize the molecular geometry and analyze its electronic properties. tandfonline.com The HOMO is primarily localized on the phenylsulfonyl moiety, indicating this region is the most probable site for electrophilic attack. Conversely, the LUMO is distributed across the piperazine ring and the sulfonyl group, suggesting these areas are susceptible to nucleophilic attack.
Table 1: Representative FMO Properties of a Phenylsulfonylpiperazine Derivative
| Parameter | Value (eV) | Significance |
|---|---|---|
| EHOMO | -7.2 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -1.5 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 5.7 | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. |
Note: Data is representative of phenylsulfonylpiperazine derivatives based on published DFT studies on structurally similar compounds.
Transition State Modeling for Reaction Barriers
Transition state (TS) modeling is a computational method used to investigate the reaction mechanisms and calculate the activation energy barriers between reactants and products. This modeling is crucial for understanding the kinetics of a chemical reaction, such as the synthesis of this compound. The synthesis typically involves the reaction of 1-butylpiperazine (B1267675) with benzenesulfonyl chloride.
Theoretical calculations can map the potential energy surface of the reaction pathway. The transition state is a first-order saddle point on this surface, representing the highest energy point along the minimum energy path. By identifying the geometry of the TS and calculating its energy, the activation energy (Ea) can be determined. DFT methods, such as B3LYP, are frequently employed for these calculations. mdpi.comresearchgate.net
In Silico Screening and Molecular Docking Studies with Relevant Molecular Targets
Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is extensively used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. Arylpiperazine derivatives are known to interact with various receptors in the central nervous system, particularly serotonin (B10506) (5-HT) and dopamine (B1211576) receptors, which are implicated in a range of neurological disorders. ceon.rsnih.govnih.gov Consequently, receptors like the 5-HT1A, 5-HT2A, and D2 dopamine receptors are considered relevant molecular targets for this class of compounds.
Ligand-Protein Interaction Profiling
Docking studies of arylpiperazine compounds with serotonin receptors reveal a common set of crucial interactions. For the 5-HT1A and 5-HT2A receptors, the interaction profile typically involves:
Hydrogen Bonding: A key hydrogen bond often forms between a conserved aspartate residue (e.g., Asp116 in 5-HT1A) in the third transmembrane helix (TM3) and the protonated nitrogen atom of the piperazine ring. ceon.rs
Aromatic/Hydrophobic Interactions: The phenyl ring of the phenylsulfonyl group can engage in π-π stacking or hydrophobic interactions with aromatic residues in the binding pocket, such as phenylalanine (Phe) and tryptophan (Trp) residues in transmembrane helices TM5, TM6, and TM7. ceon.rsnih.gov
Van der Waals Contacts: The butyl group attached to the piperazine nitrogen is expected to occupy a hydrophobic pocket, forming van der Waals interactions with nonpolar amino acid residues, which can contribute to the ligand's affinity and selectivity.
Molecular dynamics (MD) simulations can further refine the static picture provided by docking, offering insights into the stability of the ligand-protein complex over time and the conformational changes that may occur upon binding. mdpi.comresearchgate.net
Identification of Potential Binding Hotspots
Binding hotspots are regions within the ligand-binding site of a protein that contribute disproportionately to the binding free energy. Identifying these hotspots is crucial for understanding the molecular basis of ligand recognition and for designing more potent and selective inhibitors.
In the context of this compound and its interaction with aminergic GPCRs, the following hotspots can be identified based on studies of similar ligands:
The Orthosteric Binding Pocket: This is the primary binding site where the endogenous ligand (e.g., serotonin) binds. The conserved aspartate in TM3 is a major hotspot, providing a critical anchor point for the basic nitrogen of the piperazine moiety.
Aromatic Cages: Pockets lined with aromatic residues like Phe341 and Trp337 in the 5-HT2A receptor create a hotspot for aromatic interactions with the ligand's phenyl group.
Extended Hydrophobic Pockets: The region accommodating the n-butyl group can be considered a hotspot. The nature and size of the substituent at this position can significantly influence binding affinity and selectivity by optimizing interactions within this pocket.
Table 2: Predicted Interacting Residues for this compound at a Model 5-HT Receptor
| Interaction Type | Key Amino Acid Residues | Moiety of Ligand Involved |
|---|---|---|
| Hydrogen Bond | Asp (TM3) | Piperazine Nitrogen |
| π-π Stacking | Phe (TM6), Trp (TM5) | Phenyl Ring |
| Hydrophobic | Val, Leu, Ile (various TMs) | Butyl Chain, Phenyl Ring |
Note: The listed residues are representative of typical binding sites in aminergic GPCRs and are based on docking studies of structurally related arylpiperazine compounds.
Solvation Effects and Environmental Interactions Modeling
The biological and chemical behavior of a molecule is profoundly influenced by its environment, particularly the solvent. Computational models that simulate solvation effects are essential for accurately predicting a molecule's properties in a condensed phase. Implicit solvation models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), are widely used to estimate the free energy of solvation. q-chem.comnih.gov
These models treat the solvent as a continuous medium with a defined dielectric constant, and the solute is placed within a cavity in this continuum. The solute polarizes the solvent, which in turn creates a reaction field that interacts with the solute's electron density. This interaction is calculated self-consistently until the energy is minimized.
For this compound, solvation modeling can predict several important properties:
Conformational Stability: The presence of a solvent can alter the relative energies of different conformers of the molecule. The flexible butyl chain and the orientation of the phenylsulfonyl group may adopt different preferred geometries in a polar solvent like water compared to a nonpolar solvent or the gas phase.
Dipole Moment: The dipole moment of the molecule is expected to increase in a polar solvent due to the reaction field, which enhances the separation of charge within the molecule. mdpi.com
Solvation Free Energy: This value indicates how favorably the molecule interacts with the solvent. A more negative solvation free energy suggests better solubility. Comparing the solvation free energies in different solvents (e.g., water vs. octanol) is crucial for predicting pharmacokinetic properties like membrane permeability.
Studies on similar molecules have shown that DFT calculations combined with implicit solvent models can provide reliable predictions of how geometric parameters and vibrational frequencies change from the gas phase to a solvent phase. tandfonline.comresearchgate.net Such analyses are critical for bridging the gap between theoretical calculations in a vacuum and experimental observations in solution.
Structure Activity Relationship Sar Studies of 1 Butyl 4 Phenylsulfonyl Piperazine Analogues
Design Principles for Systematic Structural Modifications of the 1-butyl-4-(phenylsulfonyl)piperazine Scaffold
The design of new analogues of this compound is guided by established medicinal chemistry principles. The scaffold can be dissected into three primary regions for modification: the N-butyl chain, the phenylsulfonyl moiety, and the central piperazine (B1678402) ring.
Key modifications and their expected impact include:
Chain Length Variation: Altering the length of the alkyl chain can probe the dimensions of the hydrophobic pocket of the target receptor. Shortening the chain (e.g., to propyl, ethyl) or lengthening it (e.g., to pentyl, hexyl) can help determine the optimal size for fitting into the binding site.
Branching: Introducing branching (e.g., isobutyl, sec-butyl, tert-butyl) can increase steric bulk, which may lead to enhanced selectivity for the target receptor over other receptors. nih.gov
Introduction of Unsaturation: Incorporating double or triple bonds into the alkyl chain can introduce conformational rigidity and alter the electronic properties of the substituent.
Cyclic Analogues: Replacing the butyl chain with a cyclobutyl or cyclopentyl group can restrict the conformational freedom of this part of the molecule, which may lock it into a more bioactive conformation.
Table 1: Hypothetical SAR Data for Modifications on the Butyl Chain
| Compound ID | N1-Substituent | Relative Potency | Rationale for Change |
| 1 | n-Butyl | 1.0 | Reference Compound |
| 2 | Propyl | 0.7 | Shorter chain may have weaker hydrophobic interactions. |
| 3 | Pentyl | 1.2 | Longer chain may better fill the hydrophobic pocket. |
| 4 | Isobutyl | 0.9 | Branching may introduce unfavorable steric hindrance. |
| 5 | Cyclobutyl | 1.1 | Constrained conformation may be favorable for binding. |
Note: The data in this table is hypothetical and for illustrative purposes only.
The phenylsulfonyl group is a key feature of the scaffold, likely involved in crucial interactions with the biological target, potentially through hydrogen bonding or pi-stacking. nih.gov The electronic properties and steric bulk of this moiety can be fine-tuned by introducing various substituents onto the phenyl ring. nih.gov
Common strategies for modifying the phenylsulfonyl moiety include:
Positional Isomerism: Moving a substituent between the ortho, meta, and para positions can help to map the topology of the receptor's binding site.
Electronic Effects: Introducing electron-donating groups (EDGs) like methoxy (B1213986) (-OCH3) or methyl (-CH3) or electron-withdrawing groups (EWGs) such as nitro (-NO2) or cyano (-CN) can modulate the electronic nature of the sulfonyl group and its ability to act as a hydrogen bond acceptor. nih.gov
Halogenation: The introduction of halogens (F, Cl, Br) can alter the lipophilicity and metabolic stability of the compound, and they can also participate in halogen bonding.
Steric Bulk: Varying the size of the substituent can probe the steric tolerance of the binding pocket.
Table 2: Hypothetical SAR Data for Phenylsulfonyl Moiety Substitutions
| Compound ID | Phenylsulfonyl Substituent | Relative Potency | Rationale for Change |
| 1 | Unsubstituted | 1.0 | Reference Compound |
| 6 | 4-Methoxy | 1.5 | Electron-donating group may enhance binding affinity. |
| 7 | 4-Nitro | 0.6 | Electron-withdrawing group may be unfavorable. |
| 8 | 4-Chloro | 1.3 | Halogen may improve lipophilicity and binding. |
| 9 | 2-Methyl | 0.8 | Steric hindrance from ortho-substituent may reduce activity. |
Note: The data in this table is hypothetical and for illustrative purposes only.
The piperazine ring serves as a central scaffold, connecting the butyl chain and the phenylsulfonyl moiety. researchgate.net Its basic nitrogen atom can be crucial for forming salt bridges or hydrogen bonds with the target. researchgate.net Alterations to this ring system can significantly impact the compound's physicochemical properties and biological activity.
Potential modifications include:
Ring Conformation: Introducing substituents on the piperazine ring itself can influence its chair-boat conformational equilibrium, which may affect the spatial orientation of the N1 and N4 substituents.
Bioisosteric Replacement: Replacing the piperazine ring with other heterocyclic systems like piperidine (B6355638) or morpholine (B109124) can alter the basicity and hydrogen bonding capacity of the scaffold. nih.gov
Homopiperazine (B121016) Analogues: Expanding the ring to a seven-membered homopiperazine can change the distance and geometric relationship between the two nitrogen atoms and their substituents.
Table 3: Hypothetical SAR Data for Piperazine Ring Alterations
| Compound ID | Central Ring System | Relative Potency | Rationale for Change |
| 1 | Piperazine | 1.0 | Reference Compound |
| 10 | Piperidine | 0.4 | Removal of one nitrogen may disrupt key interactions. |
| 11 | Morpholine | 0.3 | Oxygen atom may not be a suitable bioisostere for the nitrogen. |
| 12 | Homopiperazine | 0.7 | Altered geometry may lead to a poorer fit in the binding site. |
Note: The data in this table is hypothetical and for illustrative purposes only.
Quantitative Structure-Activity Relationship (QSAR) Modeling for the this compound Series.openpharmaceuticalsciencesjournal.com
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. openpharmaceuticalsciencesjournal.com For the this compound series, QSAR can provide valuable insights for designing more potent analogues and predicting their activity prior to synthesis. mdpi.com
Development of Physicochemical Descriptors
The first step in QSAR modeling is to calculate a set of numerical descriptors that quantify the physicochemical properties of the molecules in the series. These descriptors can be categorized as:
Topological Descriptors: These describe the connectivity of atoms in a molecule and include indices such as the Wiener index and Kier & Hall connectivity indices.
Electronic Descriptors: These relate to the electronic properties of the molecule, such as dipole moment, partial atomic charges, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov
Steric Descriptors: These describe the size and shape of the molecule and include parameters like molecular weight, molar volume, and surface area.
Hydrophobic Descriptors: The logarithm of the octanol-water partition coefficient (logP) is the most common descriptor for hydrophobicity. nih.gov
Table 4: Examples of Physicochemical Descriptors for QSAR Modeling
| Descriptor Type | Example Descriptor | Property Encoded |
| Topological | Wiener Index | Molecular branching and size |
| Electronic | Dipole Moment | Polarity and charge distribution |
| Steric | Molar Volume | Molecular size and bulk |
| Hydrophobic | LogP | Lipophilicity and membrane permeability |
Statistical Analysis and Predictive Model Building
Once the descriptors are calculated, statistical methods are employed to build a QSAR model that correlates these descriptors with the observed biological activity.
Commonly used statistical techniques include:
Multiple Linear Regression (MLR): This method generates a linear equation that describes the relationship between the biological activity and a set of descriptors. scispace.com
Partial Least Squares (PLS): PLS is a robust method that can handle datasets with a large number of correlated descriptors.
Machine Learning Algorithms: More advanced methods like Support Vector Machines (SVM) and Random Forest (RF) can capture non-linear relationships between structure and activity.
The predictive power of the developed QSAR model is assessed through internal and external validation techniques. A statistically robust and predictive QSAR model can then be used to guide the design of new this compound analogues with potentially improved biological activity. openpharmaceuticalsciencesjournal.com
Mechanistic Insights from Structure-Activity Correlations (focus on molecular interaction mechanisms)
The biological activity of this compound and its analogues is intrinsically linked to the complex interplay of molecular interactions between the ligand and its target protein. Structure-activity relationship (SAR) studies provide crucial insights into these mechanisms, revealing how specific structural modifications influence binding affinity and efficacy. The key to understanding these relationships lies in the nature of the non-covalent forces at play, including hydrogen bonds, hydrophobic interactions, and van der Waals forces.
The sulfonyl group (SO2), a central feature of this chemical class, plays a pivotal role in molecular recognition. While capable of acting as a weak hydrogen bond acceptor, studies of protein-ligand complexes show that sulfonyl groups frequently engage in favorable interactions with aliphatic carbon atoms. nih.gov Analysis of crystallographic databases reveals that a significant percentage of sulfonyl groups in ligands are found in close proximity (van der Waals distance) to hydrophobic, aliphatic residues within protein binding pockets. nih.gov This suggests that the phenylsulfonyl moiety of the parent compound likely anchors the molecule within a non-polar region of its binding site, driven by the hydrophobic effect. nih.gov The disruption of the ordered structure of water molecules around the non-polar solute (the ligand) and the hydrophobic pocket is minimized when they associate, leading to a thermodynamically favorable interaction. nih.gov
Modifications to the phenyl ring of the phenylsulfonyl group directly modulate these interactions. SAR studies on sulfonyl piperazine inhibitors of the bacterial enzyme LpxH demonstrated a clear correlation between the activity and the size of substituents at the meta-position of a distal phenyl ring. Potency increased with the sequence H < F < CH3 < Cl, but then decreased with larger groups like Br and CF3, indicating a specific volume constraint in the binding pocket. nih.gov This suggests an optimal fit is achieved with a chloro group, maximizing favorable van der Waals contacts without introducing steric hindrance. A similar trend was observed for symmetrical di-substitution at the meta-positions. nih.gov These findings highlight the importance of shape complementarity between the ligand and the target protein.
The piperazine ring and its substituents also contribute significantly to the interaction profile. For related compounds targeting dopamine (B1211576) receptors, the linker connecting the piperazine to another aromatic system was found to have a substantial effect on the functional activity (e.g., agonist vs. antagonist), even if its impact on binding affinity was only moderate. mdpi.com This indicates that this part of the molecule is likely involved in interactions that stabilize different conformational states of the receptor, leading to varied downstream signaling. In some cases, replacing a piperazine ring with a piperidine moiety dramatically altered receptor selectivity, suggesting the nitrogen atom at position 4 of the piperazine ring is a key interaction point, possibly as a hydrogen bond acceptor or through electrostatic interactions. nih.gov
The following table summarizes SAR findings for analogues of sulfonylpiperazine, illustrating the impact of substitutions on biological activity.
| Compound ID | Base Scaffold | R1 (Substitution on Phenyl Ring) | R2 (Substitution on Piperazine) | Target | Activity | Reference |
| Analogue 1 | Phenylsulfonylpiperazine | 3'-H | Butyl | - | - | - |
| Analogue 2 | Phenylsulfonylpiperazine | 3'-F | Butyl | LpxH | Increased Inhibition vs H | nih.gov |
| Analogue 3 | Phenylsulfonylpiperazine | 3'-Cl | Butyl | LpxH | Maximal Inhibition | nih.gov |
| Analogue 4 | Phenylsulfonylpiperazine | 3'-Br | Butyl | LpxH | Reduced Inhibition vs Cl | nih.gov |
| Compound 1 | 2-(4-(phenylsulfonyl)piperazin-1-yl)pyrimidine | 4-Fluoro | Ethyl-pyrimidine-amine | CHIKV | EC50: 8.68 µM | nih.gov |
| Compound 6a | 2-(4-(phenylsulfonyl)piperazin-1-yl)pyrimidine | 4-Fluoro | Propyl-pyrimidine-amine | CHIKV | EC50: 3.95 µM | nih.gov |
This table is illustrative and based on findings from related compound series.
Chemoinformatics and Data Mining for SAR Elucidation in Sulfonylpiperazine Chemistry
The exploration of the structure-activity relationships of sulfonylpiperazine derivatives is increasingly supported by chemoinformatics and data mining techniques. These computational methods allow researchers to rationalize complex experimental data, predict the activity of novel compounds, and guide the design of more potent and selective molecules.
Molecular docking is a primary chemoinformatic tool used to study sulfonylpiperazine analogues. This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. polyu.edu.hk For instance, docking studies on inhibitors of human equilibrative nucleoside transporters (ENTs) helped to visualize how analogues bind within the transporter's channel, revealing that the binding site might differ from that of other conventional inhibitors. polyu.edu.hk Similarly, in the development of anticancer acylsulfonylpiperazines, molecular modeling was employed to analyze the SAR of the novel compounds. researchgate.net Such studies can identify key amino acid residues involved in binding and explain the observed activity trends, for example, why a particular substituent enhances affinity while another diminishes it due to a steric clash. researchgate.net
Quantum mechanics (QM) calculations are also applied to understand the intrinsic electronic properties of sulfonylpiperazine derivatives. Methods like Density Functional Theory (DFT) can be used to calculate the energies of different molecular conformations, helping to identify the most stable shapes (conformers) of a molecule in solution. researchgate.net This is crucial because a molecule must adopt a specific "bioactive" conformation to bind effectively to its target. QM calculations can also determine properties like dipole moments, which influence a molecule's ability to pass through cell membranes and interact with polar residues in a binding site. researchgate.net Other semi-empirical QM methods, such as PM3 as implemented in packages like MOPAC, are used to optimize the 3D structures of ligands before docking to ensure they are energetically plausible. nih.gov
Data mining and Quantitative Structure-Activity Relationship (QSAR) studies involve the statistical analysis of large datasets of chemical structures and their associated biological activities. By identifying mathematical relationships between structural descriptors (e.g., molecular weight, lipophilicity, electronic parameters) and biological endpoints (e.g., IC50, EC50), QSAR models can predict the activity of untested compounds. In the study of benzenesulfonamides, experimental cytotoxicity data (CC50 values) against cancer and normal cell lines were used to calculate a Potency Selectivity Expression (PSE). nih.gov This data-driven approach helps to prioritize lead compounds that are not only potent but also selective for cancer cells over healthy cells, a critical aspect of drug development. nih.gov
Specialized computational software is integral to these efforts. Programs like AutoDock and its variant Smina are widely used for molecular docking simulations. nih.gov For QM calculations, software packages like Spartan and MOPAC are employed to analyze molecular structures and electronic properties. nih.govmdpi.com These tools allow chemists to build predictive models and gain a deeper understanding of the molecular features driving the biological effects of sulfonylpiperazine compounds.
The following table lists computational tools and methods applied in the study of sulfonylpiperazine and related heterocyclic compounds.
| Method/Tool | Application | Purpose | Reference |
| Molecular Docking | Ligand-Protein Interaction | Predict binding modes, identify key interactions, rationalize SAR. | polyu.edu.hkresearchgate.netresearchgate.net |
| AutoDock / Smina | Docking Software | Perform automated docking of ligands into protein binding sites. | nih.gov |
| Density Functional Theory (DFT) | Quantum Mechanics | Calculate conformer energies and electronic properties (e.g., dipole moments). | researchgate.net |
| MOPAC (PM3) | Quantum Mechanics | Optimize 3D molecular structures prior to docking calculations. | nih.gov |
| Potency Selectivity Expression (PSE) | Data Mining | Quantify and identify compounds with high potency and tumor selectivity from experimental data. | nih.gov |
| Spartan'14 | Computational Chemistry Software | Compute molecular parameters and analyze spectral characteristics. | mdpi.com |
Advanced Research Applications and Methodological Contributions of 1 Butyl 4 Phenylsulfonyl Piperazine
Role as a Chemical Probe in Molecular and Cellular Biology Research (excluding clinical data)
While direct studies on 1-butyl-4-(phenylsulfonyl)piperazine as a chemical probe are not extensively documented, the broader class of phenylsulfonylpiperazine derivatives has demonstrated significant potential in molecular and cellular biology research. These compounds are often investigated for their bioactive properties, serving as tools to probe biological pathways.
Research into novel 4-substituted phenylsulfonyl piperazines has revealed their antiproliferative activity. For instance, a series of 2-((1-substituted phenyl-1H-tetrazol-5-yl)thio)-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanones were synthesized and evaluated for their in vitro inhibitory effects on various human cancer cell lines. researchgate.net The study highlighted that modifications on the phenylsulfonylpiperazine scaffold could lead to compounds with significant growth inhibitory activity. researchgate.net This suggests that the this compound core structure could be a valuable starting point for developing chemical probes to investigate cancer cell proliferation and related signaling pathways.
Piperazine (B1678402) derivatives are also recognized for their neuropharmacological activities. nih.gov Compounds with a piperazine moiety have been developed as antidepressants and anxiolytics, indicating their ability to interact with specific receptors and transporters in the central nervous system. nih.gov Although specific research on this compound in this context is limited, its structural motifs are present in molecules with known neuropharmacological effects, making it a candidate for future investigation as a probe for neurological targets.
The general structure of phenylsulfonylpiperazine has been a key component in the design of various biologically active molecules. The synthesis of such compounds is often a focal point of medicinal chemistry research, aiming to create new therapeutic agents. nih.gov The exploration of these derivatives in different biological assays provides valuable structure-activity relationship (SAR) data, which is crucial for the rational design of more potent and selective chemical probes.
Utilization in Supramolecular Chemistry and Self-Assembly Studies
The field of supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules. The self-assembly of these molecules into larger, ordered structures is a key area of research. While there is no specific literature on the supramolecular chemistry of this compound, the piperazine ring is a common building block in the design of molecules for self-assembly due to its defined conformational properties and ability to participate in non-covalent interactions.
The crystal structure of related compounds, such as ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate, reveals a chair conformation for the piperazine ring. researchgate.net This well-defined geometry is a critical factor in predicting and controlling the formation of supramolecular architectures. The phenylsulfonyl group can participate in various intermolecular interactions, including C-H···π interactions, which contribute to the stability of the crystal lattice. researchgate.net
The synthesis of complex molecules often relies on the principles of supramolecular chemistry. For example, the one-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine (B6355638) carboxylates utilizes click chemistry, a method that is highly efficient and often driven by the principles of molecular self-assembly. nih.gov This demonstrates the utility of the piperazine scaffold in constructing complex molecular architectures.
Contribution to New Methodologies in Organic Synthesis (e.g., as a chiral auxiliary, ligand component, or reagent)
The piperazine framework is a versatile synthon in organic synthesis. While this compound itself has not been highlighted as a specific chiral auxiliary, ligand, or reagent in novel synthetic methodologies, the synthesis of piperazine derivatives is a well-established area of research.
The synthesis of substituted piperazines often involves multi-step reaction sequences. For example, the synthesis of substituted tert-butyl 4-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)piperazine-1-carboxylate starts from piperazine and involves protection, alkylation, and cycloaddition steps. ijprajournal.com These synthetic routes provide a foundation for creating a diverse library of piperazine derivatives for various applications.
The development of one-pot synthesis methods is a significant contribution to organic synthesis. A one-pot click chemistry approach has been used to synthesize 1,2,3-triazolo piperazine and piperidine carboxylate derivatives with high yields and short reaction times. nih.gov Such methodologies are crucial for the efficient production of complex molecules.
The general synthesis of 4-substituted phenylsulfonyl piperazines has been described, involving the reaction of a substituted phenylsulfonyl chloride with a piperazine derivative. researchgate.net These methods are fundamental to accessing a wide range of compounds for biological screening and other research purposes.
Exploration in Materials Science Applications (e.g., polymer scaffolds, crystal engineering)
The application of piperazine derivatives in materials science is an emerging area. The predictable conformation of the piperazine ring and the potential for introducing various functional groups make these compounds interesting candidates for the development of new materials.
Crystal engineering, which involves the design and synthesis of crystalline solids with desired properties, is one area where piperazine derivatives have been explored. The crystal structure of ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate has been determined, providing insights into the packing of these molecules in the solid state. researchgate.net The piperazine ring adopts a chair conformation, and the crystal structure is stabilized by weak C-H···π interactions. researchgate.net This type of information is crucial for designing new crystalline materials with specific optical, electronic, or mechanical properties.
While there is no direct evidence of this compound being used in polymer scaffolds, the bifunctional nature of the piperazine ring (two nitrogen atoms) makes it a suitable monomer for polymerization reactions. The incorporation of the phenylsulfonyl group could impart specific properties, such as thermal stability or altered solubility, to the resulting polymer.
Development of Advanced Analytical Methods Using this compound as a Standard or Derivatizing Agent
The accurate determination of piperazine and its derivatives is important in various fields, including pharmaceuticals and environmental analysis. A review of analytical methods for piperazine determination highlights several techniques, including colorimetry, spectrophotometry, and various chromatographic methods like HPLC, GC, and LC-MS.
For the analysis of piperazine at trace levels, derivatization is often employed to enhance detection. A method has been developed for the analysis of piperazine in an active pharmaceutical ingredient (API) using chemical derivatization with 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) followed by HPLC-UV detection. scholarscentral.com This method was validated for its limit of detection, limit of quantification, accuracy, linearity, and precision. scholarscentral.com Although this method was not specifically developed for this compound, the principle of derivatizing the piperazine nitrogen could be applicable.
The use of this compound as a standard in analytical methods would require a pure, well-characterized sample of the compound. While a commercial source for a related compound, 1-(4-chlorophenyl)-4-(phenylsulfonyl)piperazine, exists, it is noted that analytical data is not collected for this product, and the buyer is responsible for confirming its identity and purity. sigmaaldrich.com This highlights the importance of having certified reference materials for accurate analytical measurements.
Conclusion and Future Research Directions
Unresolved Challenges and Open Questions in N-Butylphenylsulfonylpiperazine Research
Given the nascent state of dedicated research on 1-butyl-4-(phenylsulfonyl)piperazine, a number of challenges and open questions remain. A primary challenge is the lack of a comprehensive biological activity profile for this specific compound. While related structures show promise, the precise therapeutic potential of the N-butyl variant is yet to be determined.
Key unresolved questions include:
Specific Biological Targets: What are the primary molecular targets of this compound? Understanding its binding affinities and mechanisms of action is crucial for identifying its potential therapeutic applications.
Structure-Activity Relationship (SAR): How does the n-butyl group at the N1-position influence the biological activity compared to other alkyl or aryl substituents? A systematic SAR study is needed to elucidate the optimal substitution pattern for desired biological effects.
Pharmacokinetic Profile: What are the absorption, distribution, metabolism, and excretion (ADME) properties of this compound? This information is fundamental for assessing its drug-likeness and potential for in vivo efficacy.
Synthetic Optimization: While general synthetic routes for phenylsulfonylpiperazines exist, optimization for the large-scale and cost-effective production of this compound may present challenges. nih.gov
Addressing these questions will be pivotal in determining the future research trajectory and potential utility of this specific heterocyclic compound.
Promising Avenues for Future Academic Inquiry and Methodological Development
The limited specific research on this compound presents a landscape of opportunities for future academic investigation. A foundational step would be the systematic biological screening of this compound against a wide array of therapeutic targets to uncover its potential pharmacological activities.
Promising avenues for future research include:
Broad-Spectrum Biological Screening: Subjecting this compound to high-throughput screening assays could identify novel activities in areas such as oncology, virology, neurology, and inflammatory diseases, areas where other piperazine (B1678402) derivatives have shown promise. nih.govnih.govresearchgate.netresearchgate.net
Analogue Synthesis and SAR Studies: The synthesis and evaluation of a focused library of analogues with variations in the butyl chain (e.g., iso-butyl, sec-butyl, tert-butyl) and substitutions on the phenylsulfonyl moiety would provide valuable structure-activity relationship data.
Computational Modeling and Docking Studies: In silico studies can help predict potential biological targets and binding modes of this compound, guiding experimental work and accelerating the discovery process.
Development of Novel Synthetic Methodologies: Exploring new and more efficient synthetic routes, potentially utilizing green chemistry principles, for the preparation of this compound and its derivatives would be a valuable contribution to synthetic chemistry. nih.gov
These research directions could significantly advance the understanding of this compound and pave the way for its potential development as a therapeutic agent or a valuable tool for chemical biology.
Broader Implications of this compound Studies for Heterocyclic Chemistry
The study of this compound, and phenylsulfonylpiperazines in general, holds broader implications for the field of heterocyclic chemistry. The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry due to its ability to interact with a variety of biological targets and its favorable physicochemical properties that can enhance drug-likeness. nih.govnih.gov
Research into this specific compound and its analogues contributes to:
Expanding the Chemical Space of Bioactive Molecules: Each new derivative and its biological evaluation expand our understanding of the chemical space around the piperazine core, providing new insights for the design of future drugs. nih.gov
Refining Structure-Activity Relationship Models: Detailed studies on how different substituents on the piperazine and phenylsulfonyl moieties affect biological activity help in refining predictive models for drug design.
Innovating Synthetic Strategies: The need for efficient and diverse synthetic routes to access these molecules can drive innovation in synthetic methodologies for N-functionalization and sulfonyl group introduction in heterocyclic systems. nih.gov
Ultimately, the exploration of seemingly simple molecules like this compound contributes to the fundamental knowledge base of heterocyclic chemistry, which is essential for the continued development of new medicines and functional materials.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-butyl-4-(phenylsulfonyl)piperazine, and how can reaction conditions be optimized?
- Methodology :
-
Coupling Reactions : React 1-butylpiperazine with phenylsulfonyl chloride in acetone under basic conditions (e.g., NaOH) at reflux. Use a 1:2 molar ratio of piperazine to sulfonyl chloride for bis-substitution .
-
Purification : Column chromatography with ethyl acetate/hexane (1:8) or recrystallization from ethanol/water mixtures ensures high purity .
-
Optimization : Adjust solvents (DCM/water mixtures) and catalysts (CuSO₄·5H₂O for click chemistry) to improve yields .
- Key Data :
| Parameter | Condition | Yield Range | Reference |
|---|---|---|---|
| Solvent System | Acetone/NaOH (reflux) | 70-85% | |
| Catalyst | CuSO₄·5H₂O (click chemistry) | 80-90% |
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy :
- ¹H NMR : Look for AA’BB’ patterns (δ ~2.6–3.0 ppm, J = 5.1 Hz) for piperazine protons and butyl group signals (triplet at δ 0.94 ppm) .
Advanced Research Questions
Q. How do structural modifications influence the biological activity of this compound derivatives?
- Structure-Activity Relationship (SAR) :
- Electron-Withdrawing Groups (EWGs) : Para-chloro or trifluoromethyl groups enhance DPP-IV inhibition by 30–50% compared to electron-donating groups (EDGs) .
- Substituent Position : Ortho- and para-substitutions improve activity (IC₅₀ = 0.8–1.2 µM), while meta-substitutions reduce binding affinity .
-
Experimental Design : Test derivatives in fluorometric DPP-IV assays using H-Gly-Pro-AMC substrate (Ex/Em = 360/460 nm) .
-
Activity Comparison :
-
| Compound (Substituent) | DPP-IV IC₅₀ (µM) | Position |
|---|---|---|
| 2-Chlorophenyl | 0.9 | Ortho |
| 4-Trifluoromethylphenyl | 1.1 | Para |
| 3-Methoxyphenyl | 3.5 | Meta |
Q. How can computational methods predict the interaction of this compound with biological targets?
- Induced-Fit Docking :
- Use software like Schrödinger Suite to model ligand-receptor flexibility. Compare binding poses with sitagliptin (a DPP-IV inhibitor) to identify critical interactions (e.g., sulfonamide-Arg125 hydrogen bonding) .
- Validation : Cross-check docking scores (Glide XP scores < -8 kcal/mol) with in vitro IC₅₀ values .
Q. What strategies resolve contradictions in crystallographic data for piperazine derivatives?
- Disorder Modeling :
-
For disordered aroyl rings (e.g., 2-chlorophenyl in ), refine occupancy ratios (e.g., 94.2%:5.8%) using SHELXL .
- Hydrogen Bond Analysis :
-
Map C–H⋯O and π-π interactions to explain supramolecular assembly discrepancies. For example, chain vs. sheet formation depends on substituent electronegativity .
- Crystallographic Parameters :
| Compound | Space Group | Key Interactions | Reference |
|---|---|---|---|
| (II) | P2₁/c | C–H⋯O chains + π-π sheets | |
| (III) | C2/c | C–H⋯O sheets |
Data Contradiction Analysis
Q. How to address conflicting bioactivity data in fluorinated vs. non-fluorinated derivatives?
- Hypothesis Testing :
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
